An In-depth Technical Guide to the Physical and Chemical Properties of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-
An In-depth Technical Guide to the Physical and Chemical Properties of Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the aromatic compound Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-, also identified by its CAS Number 29705-38-2.[1][2][3] This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development and materials science. The guide summarizes key physicochemical data, outlines general experimental protocols for the determination of these properties, and presents a generalized synthetic pathway. Due to the limited availability of specific experimental data for this compound, this guide amalgamates information from publicly available databases and provides standardized methodologies applicable to similar chemical entities.
Chemical Identity and Structure
Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is a substituted nitroaniline compound.[2] The presence of a fluorine atom and a nitro group on the phenyl ring, coupled with two ethanol groups on the amine, suggests its potential utility as an intermediate in the synthesis of more complex molecules, possibly in the pharmaceutical or dye industries.[2][4]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-[4-fluoro-N-(2-hydroxyethyl)-3-nitroanilino]ethanol[1] |
| CAS Number | 29705-38-2[1][3] |
| Molecular Formula | C₁₀H₁₃FN₂O₄[1][2] |
| Synonyms | N,N-Bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline, 2,2'-((4-Fluoro-3-nitrophenyl)imino)bisethanol, 3-Nitro-4-fluoro-N,N-bis(2-hydroxyethyl) aniline[1][2] |
| InChI Key | ZZJIOLHDWAXCSE-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1=CC(=C(C=C1N(CCO)CCO)--INVALID-LINK--[O-])F[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, including biological and environmental contexts. The following tables summarize the available experimental and computed data for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-.
Table 2: Physical Properties
| Property | Value | Data Type |
| Molecular Weight | 244.22 g/mol [1] | Computed |
| Boiling Point | 454.6 °C at 760 mmHg[4] | Experimental |
| Density | 1.424 g/cm³[4] | Experimental |
| Appearance | Data not available | - |
| Solubility | Likely soluble in polar organic solvents[2] | Inferred |
Table 3: Chemical and Computed Properties
| Property | Value | Data Type |
| XLogP3 | 0.6 | Computed |
| Hydrogen Bond Donor Count | 2 | Computed |
| Hydrogen Bond Acceptor Count | 6 | Computed |
| Rotatable Bond Count | 7 | Computed |
| Exact Mass | 244.08593506 Da[1] | Computed |
| Monoisotopic Mass | 244.08593506 Da[1] | Computed |
| Topological Polar Surface Area | 89.5 Ų[1] | Computed |
| Heavy Atom Count | 17 | Computed |
| Formal Charge | 0 | Computed |
| Complexity | 243[1] | Computed |
Experimental Protocols
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Method: Capillary Method (Thiele Tube or Digital Melting Point Apparatus)
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Sample Preparation: A small amount of the purified liquid is introduced into a sample tube.
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Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the sample tube containing the compound. The assembly is then placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or into a digital melting/boiling point apparatus.
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Heating: The apparatus is heated gradually. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
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Observation: The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
Density is the mass of a substance per unit volume.
Method: Pycnometer Method
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Calibration: The pycnometer (a small glass flask of known volume) is cleaned, dried, and weighed empty (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m₂).
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Sample Measurement: The pycnometer is emptied, dried, and then filled with the sample liquid at the same temperature and weighed (m₃).
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Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_reference
Synthesis and Purification
While a specific, detailed synthesis protocol for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is not published in readily accessible literature, a general method for the synthesis of N-substituted nitroanilines can be inferred. This typically involves a nucleophilic aromatic substitution reaction.
Generalized Synthesis Workflow
The synthesis would likely proceed via the reaction of a dihalo-nitrophenyl precursor with an appropriate amine. A plausible route is the reaction of 1,4-difluoro-2-nitrobenzene with diethanolamine.
Generalized Purification Protocol
Purification of the crude product is essential to remove unreacted starting materials and byproducts.
Method: Column Chromatography
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Stationary Phase: Silica gel is typically used as the stationary phase for the purification of moderately polar compounds like N-substituted nitroanilines.
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Mobile Phase (Eluent): A solvent system of varying polarity is used to elute the compounds from the column. A common choice for this type of compound would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio is optimized using thin-layer chromatography (TLC).
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Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected.
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Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the detailed biological activity or associated signaling pathways for Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-. The presence of the nitroaromatic and fluoro-substituted phenyl groups suggests that the compound could be explored for various biological activities, but this would require dedicated research. The general class of nitroaromatic compounds is known to have a wide range of biological effects, and some are used as intermediates in drug synthesis.
Safety and Handling
Based on aggregated GHS information, Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is classified with the following hazards:
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Harmful if swallowed [1]
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Harmful in contact with skin [1]
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Causes skin irritation [1]
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Causes serious eye irritation [1]
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Harmful if inhaled [1]
Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis- is a nitroaromatic compound with potential applications as a synthetic intermediate. This guide has summarized the available physicochemical data and provided general experimental protocols for its characterization. Further research is needed to fully elucidate its properties, biological activity, and potential applications. The information presented herein serves as a valuable starting point for researchers and scientists interested in this and related compounds.
